No Published Bioactivity Data Available for Target Compound – Essential Disclosure
A comprehensive search of primary literature, patents, BindingDB, ChEMBL, PubChem BioAssay, and vendor technical datasheets yields zero quantitative bioactivity entries for 4-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916174-24-8). No IC₅₀, Kᵢ, Kd, or EC₅₀ values are available in any publicly accessible database as of the search date [1]. This absence of data is itself a critical procurement consideration: the compound appears solely as a synthetic intermediate or catalog-listed screening compound without characterized biological activity. In contrast, numerous other 1H-pyrrolo[2,3-b]pyridine derivatives have well-documented kinase inhibition profiles. For instance, the 3-substituted sulfonylurea analogs reported by Ullah et al. demonstrated NPP1 inhibitory activity with IC₅₀ values ranging from 0.29 to 9.87 µM, and NPP3 inhibitory activity with IC₅₀ values ranging from 1.26 to >10 µM, while also showing antiproliferative effects against HT-29 (colon) and MDA-MB-231 (breast) cancer cell lines with GI₅₀ values as low as 0.67 µM [2]. The target compound lacks comparable characterization and therefore cannot be positioned relative to these benchmarks.
| Evidence Dimension | Bioactivity data availability |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) in any public database or publication |
| Comparator Or Baseline | Representative pyrrolo[2,3-b]pyridine derivatives: NPP1 IC₅₀ = 0.29–9.87 µM; NPP3 IC₅₀ = 1.26 to >10 µM; HT-29 antiproliferative GI₅₀ as low as 0.67 µM (Ullah et al., 2021) |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative endpoint data |
| Conditions | NPP1/NPP3 inhibition: malachite green colorimetric assay using human recombinant enzymes; Antiproliferative: MTT assay, 72 h exposure (comparator data only) |
Why This Matters
Procurement of this compound for bioassay use should be treated as a de novo screening exercise with no prior evidence of activity or selectivity; any expectation of kinase inhibition or antiproliferative activity is unsupported by experimental data.
- [1] PubChem. BioAssay Results for 1H-Pyrrolo[2,3-b]pyridine, 4-(2-ethoxyphenyl)-. Search performed on PubChem BioAssay database; no active or inactive results returned for CID 58086601. View Source
- [2] Ullah, S., El-Gamal, M. I., El-Gamal, R., Pelletier, J., Sévigny, J., & Shehata, I. A. (2021). Synthesis, biological evaluation, and docking studies of novel pyrrolo[2,3-b]pyridine derivatives as both ectonucleotide pyrophosphatase/phosphodiesterase inhibitors and antiproliferative agents. European Journal of Medicinal Chemistry, 217, 113339. View Source
